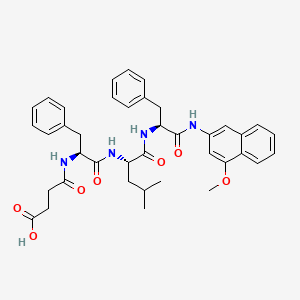![molecular formula C9H12N2O2S B1412409 5-Metil-2,3,4,5-tetrahidrobenzo[f][1,2,5]tiadiazepina 1,1-dióxido CAS No. 1799973-78-6](/img/structure/B1412409.png)
5-Metil-2,3,4,5-tetrahidrobenzo[f][1,2,5]tiadiazepina 1,1-dióxido
Descripción general
Descripción
5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
Este compuesto ha sido estudiado por su potencial como agente antimicrobiano. La presencia del anillo de 1,2,5-tiadiazepina dióxido es conocida por contribuir a la actividad antimicrobiana. Los investigadores están explorando su eficacia contra una gama de cepas microbianas para comprender su espectro de acción y su posible uso en nuevas terapias antimicrobianas .
Investigación antiviral
En el campo de la investigación antiviral, la estructura única del compuesto puede interferir con los mecanismos de replicación viral. Su aplicación se está investigando en el contexto del tratamiento y la prevención de infecciones virales, con un enfoque en la comprensión de su modo de acción a nivel molecular .
Propiedades antihipertensivas
El andamiaje de 1,2,5-tiadiazepina dióxido, al que pertenece el compuesto, ha mostrado promesa en el desarrollo de medicamentos antihipertensivos. Los estudios están examinando cómo las modificaciones al compuesto pueden mejorar su eficacia y reducir los efectos secundarios en el manejo de la presión arterial alta .
Potencial antidiabético
El interés científico también se ha extendido al potencial antidiabético de este compuesto. La investigación está en curso para evaluar su capacidad para modular los niveles de azúcar en sangre y su mecanismo de acción en las vías de señalización de la insulina .
Investigación del cáncer
El compuesto se está explorando por sus propiedades anticancerígenas. Su capacidad para inducir la apoptosis en las células cancerosas y su posible papel en la inhibición del crecimiento tumoral son áreas de investigación activa. Esta investigación tiene como objetivo descubrir nuevas terapias contra el cáncer que puedan ser más efectivas y menos tóxicas que los tratamientos actuales .
Activación del canal KATP
Como activador del canal KATP, este compuesto se está estudiando por sus aplicaciones terapéuticas en enfermedades cardiovasculares. Al modular los canales de potasio, puede ayudar en el desarrollo de tratamientos para afecciones como la enfermedad cardíaca isquémica y las arritmias .
Modulación del receptor AMPA
La modulación de los receptores AMPA por este compuesto es otra área de investigación. Esto tiene implicaciones para los trastornos neurológicos, ya que los receptores AMPA juegan un papel crucial en la transmisión sináptica y la plasticidad. Los efectos del compuesto sobre estos receptores podrían conducir a nuevos tratamientos para enfermedades como la epilepsia y las condiciones neurodegenerativas .
Ciencias de los materiales
Por último, en las ciencias de los materiales, el motivo estructural del compuesto se está utilizando en la construcción de materiales moleculares funcionales. Sus propiedades se están aprovechando para aplicaciones en electrónica orgánica, como OLED, y como componentes en baterías .
Mecanismo De Acción
Target of Action
Related compounds such as 1,2,4-benzothiadiazine-1,1-dioxide have been reported to interact with a variety of biological targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other 1,2,4-benzothiadiazine-1,1-dioxide derivatives .
Biochemical Pathways
Based on the reported activities of related compounds, it is likely that the compound affects a variety of pathways related to its targets .
Result of Action
Based on the reported activities of related compounds, it is likely that the compound has a variety of effects depending on its targets .
Análisis Bioquímico
Biochemical Properties
5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways, such as kinases and phosphatases. These interactions often involve binding to the active sites of the enzymes, leading to either inhibition or activation of their catalytic functions. Additionally, 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide can interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. These changes in gene expression can lead to significant alterations in cellular behavior, such as increased or decreased cell growth, enhanced survival, or induction of cell death. Furthermore, 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide can affect cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. This binding can result in the activation of downstream signaling pathways, ultimately affecting cellular responses. Additionally, 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide can lead to sustained changes in cellular function, such as altered gene expression profiles and metabolic activity. These temporal effects are important considerations for experimental design and interpretation of results .
Dosage Effects in Animal Models
The effects of 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity or gene expression, without causing significant toxicity. At higher doses, it can induce toxic or adverse effects, such as cellular damage, organ dysfunction, or even death. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide can affect metabolic flux by altering the activity of key enzymes, thereby influencing the levels of metabolites and overall metabolic balance .
Transport and Distribution
The transport and distribution of 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cells, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide within tissues can influence its therapeutic and toxic effects, as well as its overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide can influence its interactions with biomolecules and its overall biological effects. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization may affect cellular energy metabolism .
Propiedades
IUPAC Name |
5-methyl-3,4-dihydro-2H-1λ6,2,5-benzothiadiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-11-7-6-10-14(12,13)9-5-3-2-4-8(9)11/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFIPYOANPNOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNS(=O)(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate](/img/structure/B1412329.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B1412331.png)

![1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B1412333.png)

![Thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1412337.png)

![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride](/img/structure/B1412341.png)

![Pyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B1412344.png)

![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B1412347.png)
![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide](/img/structure/B1412349.png)
